
cis-Dichloro(2-aminomethylpyridine)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichloro(2-aminomethylpyridine)platinum(II) is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The platinum center in this compound is coordinated to two chloride ions and a 2-aminomethylpyridine ligand, forming a square planar geometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichloro(2-aminomethylpyridine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 2-aminomethylpyridine in the presence of a suitable solvent such as water or ethanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+2(2-aminomethylpyridine)→cis-Dichloro(2-aminomethylpyridine)platinum(II)+2KCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
化学反应分析
Types of Reactions
cis-Dichloro(2-aminomethylpyridine)platinum(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other nitrogen-containing ligands.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and other nitrogen-containing ligands. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or under mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center, respectively.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands coordinated to the platinum center.
Oxidation and Reduction Reactions: Products include platinum complexes with altered oxidation states and coordination environments.
科学研究应用
cis-Dichloro(2-aminomethylpyridine)platinum(II) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form platinum-DNA adducts, which can inhibit DNA replication and transcription.
作用机制
The mechanism of action of cis-Dichloro(2-aminomethylpyridine)platinum(II) in biological systems involves the formation of platinum-DNA adducts. These adducts can cause DNA cross-linking, which inhibits DNA replication and transcription, leading to cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
cisplatin: A well-known anticancer drug with a similar square planar geometry and platinum center coordinated to two chloride ions and two ammonia ligands.
carboplatin: Another anticancer drug with a similar structure but with a bidentate dicarboxylate ligand instead of two chloride ions.
oxaliplatin: A platinum-based drug with a bidentate oxalate ligand and a 1,2-diaminocyclohexane ligand.
Uniqueness
cis-Dichloro(2-aminomethylpyridine)platinum(II) is unique due to the presence of the 2-aminomethylpyridine ligand, which can enhance its interactions with biological molecules and potentially improve its anticancer activity. The steric and electronic properties of this ligand can also influence the compound’s reactivity and stability.
属性
分子式 |
C6H12Cl2N2Pt |
|---|---|
分子量 |
378.16 g/mol |
IUPAC 名称 |
dichloroplatinum(2+);piperidin-6-id-1-ylmethylazanide |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-6-8-4-2-1-3-5-8;;;/h4,7H,1-3,5-6H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
QEGDJCXKOPYHLL-UHFFFAOYSA-L |
规范 SMILES |
C1CCN([CH-]C1)C[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


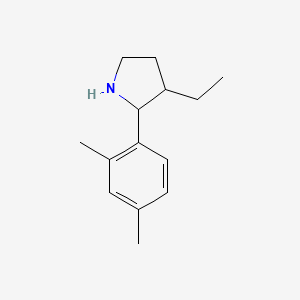
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
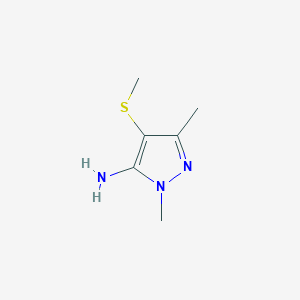
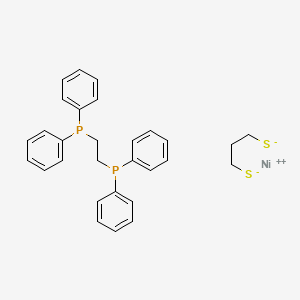
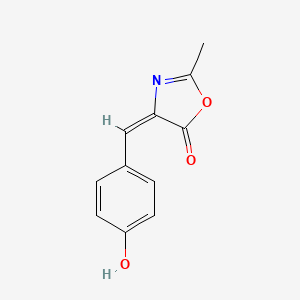
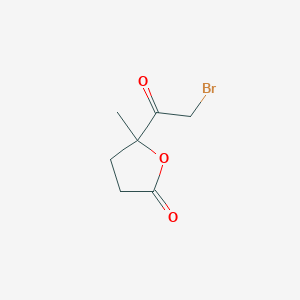
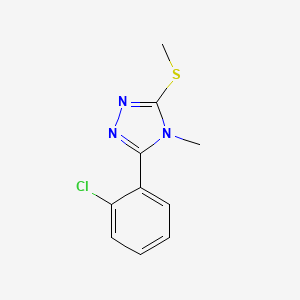
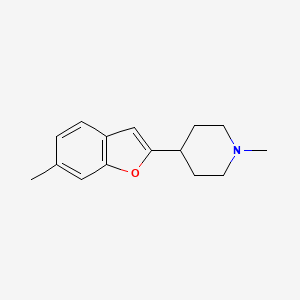
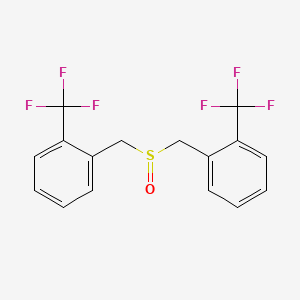

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
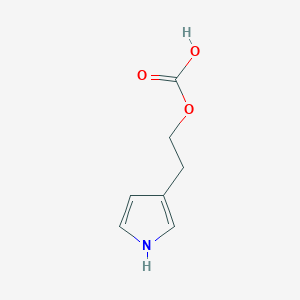

![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
